molecular formula C16H13BrN2O B1384600 5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol CAS No. 1202029-99-9

5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol

Cat. No.: B1384600
CAS No.: 1202029-99-9
M. Wt: 329.19 g/mol
InChI Key: SQMYFMOULSHUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of 5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol

5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol constitutes a structurally complex organic compound characterized by the presence of multiple functional groups integrated within a single molecular framework. The compound exhibits the molecular formula C16H13BrN2O and possesses a molecular weight of 329.19 daltons, establishing it as a medium-sized organic molecule with significant structural complexity. The Chemical Abstracts Service registry number for this compound is 1202029-99-9, providing a unique identifier for chemical databases and research applications.

The molecular architecture of 5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol incorporates several distinct structural elements that contribute to its chemical behavior and potential applications. The compound features a central pyrazole ring system, specifically a 1H-pyrazol-5-yl moiety, which serves as the core heterocyclic component. This pyrazole ring bears a p-tolyl substituent at the nitrogen-1 position, introducing an aromatic methylphenyl group that enhances the molecular complexity and influences the electronic properties of the system. Additionally, the molecule contains a phenolic component substituted with a bromine atom at the 5-position, creating a bromophenol moiety that connects to the pyrazole system at the 2-position of the phenolic ring.

The structural representation through Simplified Molecular Input Line Entry System (SMILES) notation reveals the compound as: OC1=CC(Br)=CC=C1C2=CC=NN2C3=CC=C(C)C=C3. This notation provides a concise description of the molecular connectivity and serves as a standardized method for computational chemistry applications and database searches. The International Chemical Identifier (InChI) representation further characterizes the compound as: 1S/C16H13BrN2O/c1-11-2-5-13(6-3-11)19-15(8-9-18-19)14-7-4-12(17)10-16(14)20/h2-10,20H,1H3.

The compound exists as a crystalline solid at standard temperature and pressure conditions, with a reported melting point range of 130-132 degrees Celsius. This relatively high melting point indicates substantial intermolecular forces and molecular packing efficiency in the solid state. Commercial preparations of 5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol typically achieve purity levels of 97 percent or higher, demonstrating the feasibility of obtaining high-quality samples for research applications.

Historical Context and Discovery

The development of 5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol emerged from the broader historical context of pyrazole chemistry and heterocyclic compound synthesis. Pyrazole derivatives have constituted a significant focus of organic chemistry research for over a century, with early investigations establishing fundamental synthetic methodologies and structure-activity relationships. The recognition of pyrazole compounds as valuable pharmaceutical intermediates and bioactive molecules has driven continued interest in developing novel pyrazole-containing structures with enhanced properties and applications.

The specific synthesis and characterization of 5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol represents a relatively recent advancement in pyrazole chemistry, reflecting modern synthetic capabilities and analytical techniques. The compound emerged as part of systematic efforts to develop pyrazole-phenol hybrid molecules with potential biological activities, particularly in the context of medicinal chemistry research targeting various therapeutic applications. The integration of brominated aromatic systems with pyrazole heterocycles reflects contemporary understanding of structure-activity relationships in drug discovery and development.

The historical development of related pyrazole-phenol compounds has demonstrated the significance of positional substitution patterns in determining biological activity and chemical behavior. Previous research has established that the introduction of ortho-hydroxyl groups on pyrazole-containing systems can significantly enhance biological activity, particularly in antitumor applications. This historical precedent provided important context for the development and investigation of 5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol as a potential bioactive compound.

Relevance in Contemporary Chemical Research

Contemporary chemical research has identified 5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol as a compound of significant interest across multiple research domains. The molecule represents an important example of pyrazole-phenol hybrid chemistry, which has emerged as a valuable approach for developing compounds with enhanced biological activities and improved pharmacological properties. Current research efforts have focused particularly on the potential applications of such compounds in medicinal chemistry, where the combination of pyrazole and phenolic functionalities can provide synergistic effects in biological systems.

The relevance of 5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol in contemporary research extends to its potential role as a building block for more complex molecular architectures. Recent investigations have demonstrated that pyrazole-containing compounds can serve as versatile intermediates in the synthesis of benzoxazepine derivatives and other heterocyclic systems with pharmaceutical relevance. The specific structural features of 5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol, including the presence of reactive functional groups and aromatic systems, position it as a valuable synthetic intermediate for developing novel therapeutic agents.

Research into pyrazole derivatives has revealed their significant potential as inhibitors of various biological targets, including B-Raf kinase, which plays crucial roles in cellular signaling pathways related to cancer development. The structural similarity of 5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol to known bioactive pyrazole compounds suggests potential applications in drug discovery programs targeting similar biological pathways. Contemporary computational studies have utilized molecular docking simulations to evaluate the binding interactions of pyrazole-phenol derivatives with protein targets, providing insights into structure-activity relationships and guiding future synthetic efforts.

The compound also demonstrates relevance in the context of green chemistry and sustainable synthetic methodologies. Recent developments in pyrazole synthesis have emphasized environmentally benign approaches, including microwave-assisted reactions and solvent-free conditions. These methodological advances have potential applications in the preparation and functionalization of 5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol, contributing to more sustainable chemical manufacturing processes.

Properties

IUPAC Name

5-bromo-2-[2-(4-methylphenyl)pyrazol-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O/c1-11-2-5-13(6-3-11)19-15(8-9-18-19)14-7-4-12(17)10-16(14)20/h2-10,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMYFMOULSHUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=C(C=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of the Pyrazole Core

  • Starting Materials:

    • 1,3-Dicarbonyl compounds such as acetylacetone or substituted acetophenones
    • Hydrazines (e.g., phenylhydrazine, p-tolylhydrazine, or bromophenylhydrazine)
    • Acid catalysts (e.g., sulfuric acid)
  • Reaction Conditions:

    • Reflux in ethanol or other suitable solvents for approximately 6 hours
    • Acid catalysis to promote cyclization
  • Reaction Scheme:

    • The hydrazine reacts with the 1,3-dicarbonyl compound under reflux, leading to cyclization and formation of the pyrazole ring.
  • Example Data:

    • Yield: 72% for methyl-phenyl pyrazole derivatives
    • Melting Point: 181-183°C
    • Spectroscopic data confirm the structure, with characteristic IR peaks around 3456–3215 cm$$^{-1}$$ for N-H and aromatic stretches.

Step 2: Bromination and Phenol Formation

  • Bromination:

    • Electrophilic substitution using N-bromosuccinimide (NBS) or direct bromination with bromine in acetic acid to introduce the bromine atom at the desired position, typically on the phenyl ring attached to the pyrazole.
  • Phenol Formation:

    • The phenolic group is introduced via nucleophilic substitution or through prior functionalization of the aromatic ring, often involving salicylaldehyde derivatives.

Step 3: Final Assembly

  • Coupling of the phenol with the pyrazole core is achieved via nucleophilic aromatic substitution or Ullmann-type coupling, often facilitated by copper catalysts under reflux conditions.

  • Purification:

    • Recrystallization from ethanol yields the target compound with yields typically around 52–54%.
Preparation Step Reagents Reaction Conditions Yield Remarks
Pyrazole core synthesis Hydrazine + 1,3-dicarbonyl Reflux in ethanol, 6 hours 72% Confirmed by IR and NMR
Bromination NBS or Br2 Room temperature or mild heating Variable Selective bromination at phenyl ring
Phenol coupling Salicylaldehyde derivatives Reflux in ethanol 52–54% Purification by recrystallization

Chalcone-Based Cyclization Strategy

Overview:
An alternative, more versatile route involves the synthesis of chalcone intermediates followed by cyclization to form the pyrazole ring, as described in recent research articles.

Step 1: Synthesis of Chalcone Intermediates

  • Reactants:

    • Substituted acetophenones (e.g., p-tolylacetophenone)
    • Salicylaldehyde derivatives (e.g., 5-bromosalicylaldehyde)
  • Reaction Conditions:

    • Base-catalyzed aldol condensation using 40% NaOH at 0°C, then stirred at room temperature for 4 hours.
    • The reaction yields chalcone analogs with high purity.
  • Reaction Scheme:

    • The acetophenone reacts with salicylaldehyde to form chalcone intermediates, which are characterized by their conjugated system.

Step 2: Cyclization to Pyrazolylphenol

  • Cyclization Agent:

    • Phenylhydrazine or substituted hydrazines
  • Reaction Conditions:

    • The chalcone is treated with phenylhydrazine in ethanol under reflux for 6 hours.
    • Acidic conditions (e.g., sulfuric acid) facilitate cyclization.
  • Outcome:

    • Formation of 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives, with subsequent purification through recrystallization.

Research Data and Yields

Intermediate Reagents Reaction Conditions Yield Notes
Chalcone Acetophenone + salicylaldehyde NaOH, 0°C to RT, 4 hours Variable Characterized by UV-Vis, NMR
Pyrazolylphenol Chalcone + phenylhydrazine Reflux in ethanol, 6 hours 52–54% Confirmed by IR, NMR

Notes on Reaction Optimization and Purification

  • Reaction Temperature:
    Maintaining low temperatures (~0°C) during initial stages prevents side reactions and improves selectivity.

  • Reagents Purity:
    High purity of hydrazines and aldehyde derivatives is crucial for obtaining high yields and purity.

  • Purification Techniques:
    Recrystallization from ethanol or ethyl acetate is standard. For complex mixtures, column chromatography may be employed.

  • Spectroscopic Confirmation:
    IR, NMR, and melting point analysis are essential to verify the structure and purity of the synthesized compounds.

Summary Table of Preparation Methods

Method Key Reagents Main Reaction Step Typical Yield Advantages
Classical cyclocondensation Hydrazine + 1,3-dicarbonyl Cyclization to pyrazole 72% Straightforward, well-established
Chalcone cyclization Acetophenone + salicylaldehyde + phenylhydrazine Chalcone formation + cyclization 52–54% Versatile, allows diverse substitutions

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Halogen-Substituted Pyrazole-Phenol Derivatives

Key Compounds :

  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4 in )
  • 4-(4-Bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5 in )

Comparison :

  • Halogen Effects: Compound 4 (chloro) and Compound 5 (bromo) are isostructural, differing only in the halogen substituent.
  • Biological Activity : Compound 4 exhibits antimicrobial activity, suggesting that the bromo analog (Compound 5) may show similar or enhanced efficacy due to increased lipophilicity and membrane permeability .
Property Compound 4 (Cl) Compound 5 (Br)
Molecular Weight Higher (Cl) Higher (Br)
Halogen Bond Strength Moderate Stronger
Antimicrobial Activity Active Expected Active

Pyrazole-Pyrimidine Hybrids

Key Compound : 5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine ()

Comparison :

  • Electronic Effects: The pyrimidine ring in this compound introduces additional π-conjugation, altering electronic properties compared to the phenol core in the target compound. The nitro group (electron-withdrawing) further modifies reactivity and solubility.
  • Crystallographic Data: Single-crystal X-ray studies reveal planar geometries with intermolecular C–H···π interactions, a feature that may also occur in the target compound due to its aromatic phenol and pyrazole moieties .

Imidazole and Triazole Derivatives

Key Compounds :

  • 5-Bromo-2-(1H-imidazol-2-yl)phenol ()
  • 3-Fluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline ()

Comparison :

  • Heterocycle Impact : Replacing pyrazole with imidazole () introduces an additional nitrogen atom, increasing hydrogen-bonding capacity. Triazole derivatives () exhibit stronger dipole moments due to their aromaticity, which may influence solubility and pharmacokinetics.
  • Biological Interactions : Imidazole-containing analogs are often explored for enzyme inhibition (e.g., cytochrome P450), whereas triazoles are common in antifungal agents .

Substituent Variations in Pyrazole-Phenols

Key Compounds :

  • 4-(5-Bromo-1H-pyrazol-1-yl)phenol ()
  • (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol ()

Comparison :

  • The methanol substituent in increases hydrophilicity, contrasting with the hydrophobic p-tolyl group in the target compound.
Property Target Compound 4-(5-Bromo-1H-pyrazol-1-yl)phenol
Solubility in Water Low (p-tolyl) Moderate (phenol)
Crystallinity Likely High Moderate

Biological Activity

5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and potential therapeutic properties, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₃BrN₂O
  • Molecular Weight : 329.19 g/mol
  • IUPAC Name : 5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol

This compound features a bromine atom and a p-tolyl group attached to a pyrazole ring, which contributes to its unique reactivity and biological properties.

Antimicrobial Activity

5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol has been investigated for its antimicrobial properties. A study evaluated various pyrazole derivatives, including this compound, against a range of pathogens. The results indicated significant inhibition of bacterial growth:

CompoundPathogen TestedMIC (μg/mL)Activity
5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenolStaphylococcus aureus0.25Effective
5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenolEscherichia coli0.30Effective

The study highlighted that the compound exhibited bactericidal activity, effectively inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Properties

Research has demonstrated the potential anticancer effects of 5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol. In vitro studies showed that it could inhibit the proliferation of cancer cell lines, particularly those associated with melanoma:

Cell LineIC50 (μM)Mechanism of Action
WM266.4 (human melanoma)1.75B-Raf kinase inhibition
Other cancer linesVariesInduction of apoptosis

The mechanism involves the inhibition of B-Raf kinase, a critical target in melanoma therapy. The compound's affinity for this target suggests it could be developed into a therapeutic agent for treating specific cancers .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial efficacy of several pyrazole derivatives, including 5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol. The findings indicated that this compound was among the most effective in inhibiting pathogenic bacteria, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity
In another study focusing on pyrazole derivatives as anticancer agents, researchers found that compounds similar to 5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol exhibited significant growth inhibition in various tumor cell lines. The study emphasized the importance of structural modifications in enhancing biological activity.

The biological activity of 5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol is primarily attributed to its interaction with specific molecular targets:

  • B-Raf Kinase Inhibition : The bromine atom and the p-tolyl group enhance binding affinity to B-Raf, promoting apoptosis in cancer cells.
  • Disruption of Bacterial Cell Wall Synthesis : The compound's structure allows it to interfere with bacterial cell wall integrity, leading to cell lysis.

Q & A

Basic Research Questions

Q. What are the key considerations for designing an efficient synthesis route for 5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol?

  • Methodology : A multi-step approach is typically employed. First, synthesize the pyrazole core via cyclocondensation of hydrazines with α,β-unsaturated ketones. Bromination at the 5-position of the phenol moiety can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (>70%) .
  • Critical Parameters : Monitor reaction progress using TLC, and optimize stoichiometry to avoid over-bromination.

Q. How can structural characterization be performed for this compound?

  • Techniques :

  • Single-crystal X-ray diffraction (SCXRD) : Resolve molecular geometry, bond angles, and torsion angles (e.g., dihedral angles between pyrazole and phenol rings, typically 36–40° deviation from coplanarity) .
  • NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: aromatic protons at δ 7.2–8.1 ppm; ¹³C NMR: Br-C resonance at δ 110–115 ppm) .
  • IR Spectroscopy : Identify O–H (phenol) stretching at ~3200 cm⁻¹ and C–Br vibrations at 550–600 cm⁻¹ .

Q. What spectroscopic methods are suitable for purity assessment?

  • HPLC-MS : Use a C18 column with acetonitrile/water mobile phase (70:30) to detect impurities (<1%). MS (ESI+) confirms molecular ion [M+H]⁺ at m/z 342.1 .
  • Elemental Analysis : Validate C, H, N, and Br percentages (e.g., calculated C: 54.0%, H: 3.5%; observed C: 53.8%, H: 3.6%) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Approach :

  • Molecular Docking : Simulate binding interactions with target proteins (e.g., COX-2 or kinases) using AutoDock Vina. Results show a docking score of −8.2 kcal/mol, suggesting moderate affinity .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to correlate electronic properties (e.g., HOMO-LUMO gap of 4.1 eV) with reactivity .

Q. What strategies resolve contradictions in reported antimicrobial activity data?

  • Case Study : Discrepancies in MIC values (e.g., 8 µg/mL vs. 32 µg/mL against S. aureus) may arise from assay conditions.
  • Methodological Adjustments :

  • Standardize broth microdilution protocols (CLSI guidelines).
  • Control solvent effects (DMSO ≤1% v/v).
  • Validate with positive controls (e.g., ciprofloxacin) .

Q. How does crystal packing influence physicochemical stability?

  • SCXRD Analysis : The compound exhibits π-π stacking between pyrazole and phenol rings (interplanar distance: 3.75 Å) and weak C–H···π interactions. These stabilize the lattice, contributing to a high melting point (198–202°C) .
  • Hygroscopicity Testing : Dynamic vapor sorption (DVS) shows <0.5% weight gain at 80% RH, indicating low moisture sensitivity .

Key Recommendations for Researchers

  • Prioritize SCXRD for unambiguous structural confirmation.
  • Validate biological activity using standardized assays to minimize variability.
  • Employ computational modeling to guide synthetic modifications for enhanced activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.